N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide
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Overview
Description
N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The compound’s structure features a benzothiazole ring substituted with a methylthio group and a nitrobenzamide moiety, which contributes to its unique chemical and biological properties.
Mechanism of Action
- Thiazole derivatives, including this compound, have been investigated for various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects .
Target of Action
Biochemical Pathways
Thiazoles, in general, exhibit diverse biological activities, making them intriguing candidates for drug development . If you have any additional questions or need further details, feel free to ask! 😊
Preparation Methods
The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide typically involves the coupling of substituted 2-amino benzothiazoles with nitrobenzoyl chlorides under specific reaction conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the coupling process, followed by purification through recrystallization or chromatography to obtain the desired product in high yield.
Chemical Reactions Analysis
N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Scientific Research Applications
N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide can be compared with other benzothiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S2/c1-22-11-7-4-8-12-13(11)16-15(23-12)17-14(19)9-5-2-3-6-10(9)18(20)21/h2-8H,1H3,(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEWVSDKGHITEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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